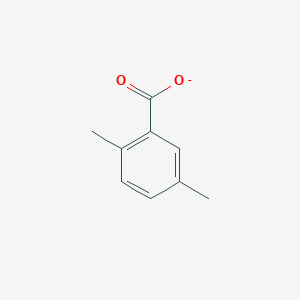

2,5-Dimethylbenzoate

Description

2,5-Dimethylbenzoate is an aromatic ester derived from 2,5-dimethylbenzoic acid. Its synthesis involves catalytic methods and optimized reaction conditions to address challenges such as catalyst stability and byproduct formation . The ester form is structurally characterized by methyl groups at the 2- and 5-positions of the benzene ring, influencing its electronic and steric properties.

Properties

Molecular Formula |

C9H9O2- |

|---|---|

Molecular Weight |

149.17 g/mol |

IUPAC Name |

2,5-dimethylbenzoate |

InChI |

InChI=1S/C9H10O2/c1-6-3-4-7(2)8(5-6)9(10)11/h3-5H,1-2H3,(H,10,11)/p-1 |

InChI Key |

XZRHNAFEYMSXRG-UHFFFAOYSA-M |

SMILES |

CC1=CC(=C(C=C1)C)C(=O)[O-] |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3,4-Dimethylbenzoate (3,4-DMB)

3,4-Dimethylbenzoate is utilized as a carbon source by specific bacterial strains (e.g., Pseudomonas sp. EB62), though its biodegradability is less prevalent compared to 4-ethylbenzoate (4-EB) in microbial studies . The ortho-methyl substitution (3,4 positions) may hinder enzymatic degradation pathways, reducing its metabolic utility in environmental systems.

Methyl 3,5-Dimethylbenzoate

This isomer features symmetrical meta-methyl groups (3,5 positions). Key properties include:

- Melting Point : 31–33°C

- Boiling Point : 239–240°C

- Density : 1.027 g/cm³

Its symmetrical structure enhances coordination chemistry applications, such as forming europium complexes with pinacolyl methylphosphonate ligands . It also serves as a precursor to methyl-3,5-divinylbenzoate, highlighting its versatility in organic synthesis .

Methyl 2,5-Dimethoxybenzoate

Replacing methyl groups with methoxy substituents increases electron-donating effects, altering solubility and reactivity. It is supplied as a 10 mM solution and stored at 2–8°C, suggesting sensitivity to thermal degradation . Methoxy groups enhance polarity, making it suitable for research requiring polar intermediates.

Methyl 2,5-Dihydroxybenzoate

Its reactivity is influenced by phenolic hydroxyl groups, which may participate in redox reactions or hydrogen bonding.

Ethyl 2,5-Diaminobenzoate

Amino groups at the 2- and 5-positions provide sites for hydrogen bonding and further functionalization.

Comparative Data Table

Key Research Findings

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.